molecular formula C18H18N2O3S2 B15090867 Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester CAS No. 680215-93-4

Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester

Cat. No.: B15090867
CAS No.: 680215-93-4
M. Wt: 374.5 g/mol
InChI Key: GNPAGSVILPNCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester (hereafter referred to as the "target compound") is a heterocyclic ester featuring a unique hybrid structure. Its core consists of:

  • A thiazole ring substituted at position 4 with a 5-methyl-3-phenylisoxazole moiety.
  • A thioethyl (-S-CH2-CH2-) bridge connecting the thiazole to the acetic acid backbone.
  • A methyl ester group at the terminal carboxylate.

Properties

CAS No.

680215-93-4

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 2-[2-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate

InChI

InChI=1S/C18H18N2O3S2/c1-12-17(18(20-23-12)13-6-4-3-5-7-13)14-10-25-15(19-14)8-9-24-11-16(21)22-2/h3-7,10H,8-9,11H2,1-2H3

InChI Key

GNPAGSVILPNCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)CCSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester typically involves multiple steps. One common method starts with the preparation of the isoxazole and thiazole intermediates, which are then linked through a series of reactions involving thioether formation and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the thioether group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield alcohols.

Scientific Research Applications

Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester involves its interaction with specific molecular targets. The isoxazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

describes several benzamide derivatives with isoxazole/thiazole-thioether motifs, such as:

Compound 15: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide. Key Differences: Replaces the thiazole-isoxazole core with a 1,2,4-oxadiazole ring and uses an amide terminus instead of an ester.

Compound 40: 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide. Key Differences: Features a simpler thiazole ring and nitro-substituted phenyl group. Biological Relevance: Demonstrates the importance of nitro groups in modulating carcinogenicity (see ) .

Table 1: Structural Comparison with Patent Compounds
Feature Target Compound Compound 15 () Compound 40 ()
Core Heterocycle Thiazole-isoxazole hybrid 1,2,4-Oxadiazole Thiazole
Linker Thioethyl (-S-CH2-CH2-) Thiomethyl (-S-CH2-) Thiomethyl (-S-CH2-)
Terminal Group Methyl ester Benzamide Benzamide with nitroaryl substituent
Reported Activity Not explicitly stated Anticancer, antiviral Likely carcinogenic (nitro group)

Isoxazole- and Thiazole-Containing Esters ()

5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester ():

  • Structure : Simplified oxazole core with a methyl ester.
  • Key Differences : Lacks the thioethyl-thiazole extension.
  • Relevance : Highlights the role of ester groups in enhancing bioavailability compared to free acids .

Ethyl 2-((5-(3-(1,3-dioxo-benzoisoquinolinyl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (): Structure: Triazole-thioacetate ester with a bulky aromatic substituent. Key Differences: Uses a triazole instead of thiazole-isoxazole. Relevance: Demonstrates esterification as a strategy to reduce acidity and prolong drug action .

Carcinogenicity and Toxicity Considerations ()

Compounds with nitro-furan/thiazole motifs (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl] acetamide in ) exhibit potent carcinogenicity in rodents, inducing mammary, lung, and kidney tumors. While the target compound lacks a nitro group, its thiazole-isoxazole core may share metabolic activation pathways, warranting caution in toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.